molecular formula C16H14N2O2S B263777 N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide

Cat. No. B263777
M. Wt: 298.4 g/mol
InChI Key: NPVZVPIKPIGVMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide, also known as BMB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide exerts its effects through its ability to bind to and inhibit the activity of various enzymes and proteins. For example, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide has also been shown to inhibit the activity of protein kinase CK2, an enzyme that is involved in various cellular processes such as cell proliferation and apoptosis.
Biochemical and Physiological Effects:
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer research, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide has been shown to induce apoptosis and inhibit the cell cycle, leading to decreased cell proliferation and tumor growth. In neurodegenerative diseases, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide has been shown to have antimicrobial activity against various pathogens, including bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide in lab experiments is its specificity for certain enzymes and proteins, which allows for targeted inhibition of specific cellular processes. Additionally, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development. However, one limitation of using N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain assays.

Future Directions

There are several potential future directions for N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide research. One area of interest is its potential use in combination therapy for cancer treatment, where it could be used in conjunction with other drugs to enhance their efficacy. Additionally, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide could be further studied for its potential use in treating other neurodegenerative diseases, such as Parkinson's disease. Finally, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide could be explored for its potential use in developing new antimicrobial agents to combat antibiotic-resistant pathogens.
Conclusion:
In conclusion, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide (N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide) is a synthetic compound with potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide exerts its effects through its ability to bind to and inhibit the activity of various enzymes and proteins, leading to various biochemical and physiological effects depending on the specific application. While N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide has some limitations for lab experiments, it shows promise as a candidate for drug development and further research in various fields.

Synthesis Methods

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide can be synthesized through a multi-step process involving the reaction of 2-amino-6-methoxybenzothiazole with 2-chloro-N-(2-methylphenyl)acetamide. The resulting product is then purified through column chromatography to obtain N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide in its pure form.

Scientific Research Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. In neurodegenerative diseases, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide has been studied for its neuroprotective effects and potential use in treating Alzheimer's disease. In infectious diseases, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide has been shown to have antimicrobial activity against various pathogens.

properties

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide

InChI

InChI=1S/C16H14N2O2S/c1-10-5-3-4-6-12(10)15(19)18-16-17-13-8-7-11(20-2)9-14(13)21-16/h3-9H,1-2H3,(H,17,18,19)

InChI Key

NPVZVPIKPIGVMH-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)OC

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)OC

Origin of Product

United States

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